molecular formula C11H14O3 B14131541 Methyl 2-methoxy-3-phenylpropanoate CAS No. 25692-18-6

Methyl 2-methoxy-3-phenylpropanoate

Cat. No.: B14131541
CAS No.: 25692-18-6
M. Wt: 194.23 g/mol
InChI Key: BZYFGHXXJXFMSE-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-3-phenylpropanoate is an organic compound with the molecular formula C11H14O3. It is a methyl ester derivative of 2-methoxy-3-phenylpropanoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxy-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-methoxy-3-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the reduction of 2-methoxy-3-phenylpropanal using sodium borohydride in methanol at low temperatures (around -40°C) to yield the desired ester .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: 2-methoxy-3-phenylpropanoic acid or 2-methoxy-3-phenylpropanal.

    Reduction: 2-methoxy-3-phenylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methoxy-3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methoxy-3-phenylpropanoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-methoxy-3-phenylpropanoate can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific reactivity and applications in various fields.

Properties

CAS No.

25692-18-6

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-methoxy-3-phenylpropanoate

InChI

InChI=1S/C11H14O3/c1-13-10(11(12)14-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

BZYFGHXXJXFMSE-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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